Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-
CAS No.: 67843-62-3
Cat. No.: VC18471631
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67843-62-3 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | tricyclo[4.2.1.02,5]nonane-3,4-dione |
| Standard InChI | InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |
| Standard InChI Key | ORYDRYMEZOIOGV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C3C2C(=O)C3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tricyclo(4.2.1.0²⁵)nonane-3,4-dione, syn- features a fused tricyclic skeleton comprising a bicyclo[4.2.1] framework with additional bridging at the 2,5 positions. The two ketone groups at positions 3 and 4 introduce significant electrophilicity, influencing its reactivity. The IUPAC Standard InChI key, ORYDRYMEZOIOGV-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 67843-62-3 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | tricyclo[4.2.1.0²⁵]nonane-3,4-dione |
| Canonical SMILES | C1CC2CC1C3C2C(=O)C3=O |
Spectroscopic Insights
While direct spectroscopic data for this compound is limited in publicly available literature, computational studies on analogous tricyclic systems suggest characteristic IR absorption bands for carbonyl groups (~1700–1750 cm⁻¹) and strained C–C bonds . Raman spectroscopy of similar compounds reveals distinct vibrational modes attributable to ring strain and ketone functionalities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tricyclo(4.2.1.0²⁵)nonane-3,4-dione typically involves multi-step organic reactions starting from tricyclic precursors. One documented method employs transition metal-catalyzed carbonyl insertion reactions, where a tricyclic hydrocarbon precursor reacts with carbon monoxide under controlled conditions.
Table 2: Representative Synthesis Protocol
| Step | Reaction Component | Conditions | Yield |
|---|---|---|---|
| 1 | Tricyclic precursor | CO, Rh catalyst, 80°C, 12h | 45% |
| 2 | Oxidation of intermediates | KMnO₄, acidic aqueous media | 60% |
Optimization Challenges
Physicochemical Properties
Physical State and Stability
The compound is typically isolated as a white crystalline solid. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 132–135°C (decomposes) |
| Solubility | Sparingly soluble in H₂O; soluble in DCM, THF |
| Stability | Light-sensitive; store under inert gas |
Spectroscopic Characterization
Theoretical calculations using density functional theory (DFT) predict strong electronic transitions in the UV-Vis spectrum due to conjugation between the carbonyl groups and the strained ring system .
Reactivity and Mechanistic Insights
Electrophilic Carbonyl Reactivity
The dual ketone groups render the compound highly reactive toward nucleophiles. For example, reactions with Grignard reagents yield alcohol derivatives, while condensation with hydrazines forms hydrazones.
Mechanistic Pathways
In Diels-Alder reactions, the compound acts as a dienophile, with the electron-deficient carbonyl carbons participating in [4+2] cycloadditions. Transition state calculations indicate a concerted mechanism with moderate activation energy .
Ring-Strain-Induced Reactivity
The strained tricyclic framework lowers the activation energy for ring-opening reactions. Treatment with strong bases like LDA results in cleavage of the bridging bonds, producing linear diketone derivatives.
Research Applications
Organic Synthesis
The compound serves as a building block for synthesizing polycyclic structures. For instance, its Diels-Alder adducts have been used to construct steroidal analogs.
Medicinal Chemistry Explorations
Preliminary studies suggest that derivatives of tricyclo(4.2.1.0²⁵)nonane-3,4-dione exhibit inhibitory activity against proteases, though detailed pharmacological data remain proprietary.
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Tricyclo[3.3.1.0³⁷]non-3(7)-ene | C₉H₁₂ | Unsaturated, pyramidalized alkene |
| Exo-tricyclo[4.2.1.0²⁵]nonane | C₉H₁₂ | Saturated, lacks carbonyl groups |
| Bicyclo[2.2.2]octane-2,5-dione | C₈H₁₀O₂ | Smaller ring system, lower strain |
The presence of dual carbonyl groups in tricyclo(4.2.1.0²⁵)nonane-3,4-dione distinguishes it from saturated analogs, enabling unique reactivity patterns .
Future Perspectives
Computational Design
Advanced DFT and molecular dynamics simulations could optimize synthetic pathways and predict novel derivatives with enhanced bioactivity .
Material Science Applications
Exploration of its potential in polymer cross-linking or as a ligand in coordination chemistry remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume